1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one
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Overview
Description
1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one is a synthetic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one typically involves the following steps:
Glycosylation: The ribofuranosyl moiety is introduced through a glycosylation reaction, where a ribose derivative is coupled with a triazine derivative.
Acetylation: The hydroxyl group on the ribose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the triazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in viral replication or cancer cell proliferation. The compound may inhibit these targets, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyluracil: Another nucleoside analog with antiviral properties.
1-(3,4-Dihydroxy-5-methyl-b-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one: A similar compound with modifications on the ribose moiety.
Uniqueness
1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one is unique due to its specific structural features, such as the acetylated ribose and the triazine ring. These features may confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Properties
CAS No. |
1174733-90-4 |
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Molecular Formula |
C10H14N4O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)8(20-5)14-3-12-9(11)13-10(14)18/h3,5-8,16-17H,2H2,1H3,(H2,11,13,18)/t5-,6-,7-,8-/m1/s1 |
InChI Key |
KWSJMBAVTSNOTR-WCTZXXKLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=NC2=O)N)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)O)O |
Origin of Product |
United States |
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